molecular formula C9H7BrO B13550493 1-(3-Bromophenyl)prop-2-en-1-one

1-(3-Bromophenyl)prop-2-en-1-one

Cat. No.: B13550493
M. Wt: 211.05 g/mol
InChI Key: GRILSVOMBCDBTK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Chalcones are characterized by their α, β-unsaturated carbonyl system, which consists of two aromatic rings connected by a three-carbon bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-bromobenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution and stirred for several hours at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Purification is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)prop-2-en-1-one exerts its effects involves the inhibition of key enzymes such as monoamine oxidase and acetylcholinesterase. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing their normal function. This action is particularly relevant in the context of neuroprotection, where the compound helps to mitigate oxidative stress and neuronal degeneration .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)prop-2-en-1-one stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties. Its ability to inhibit both monoamine oxidase and acetylcholinesterase makes it a dual-acting compound with significant potential in neuroprotective therapies .

Properties

IUPAC Name

1-(3-bromophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRILSVOMBCDBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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